![molecular formula C9H17NO2S B13240591 Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate](/img/structure/B13240591.png)
Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate typically involves the reaction of piperidine derivatives with methyl acetate in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(piperidin-3-yl)acetate: This compound is structurally similar but lacks the sulfanyl group.
Methyl 2-(piperidin-4-yl)acetate: Another similar compound with a different position of the piperidine ring substitution.
Uniqueness
Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate is unique due to the presence of the sulfanyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H17NO2S |
|---|---|
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
methyl 2-(piperidin-3-ylmethylsulfanyl)acetate |
InChI |
InChI=1S/C9H17NO2S/c1-12-9(11)7-13-6-8-3-2-4-10-5-8/h8,10H,2-7H2,1H3 |
Clé InChI |
IWQNBIZGDSTGQT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CSCC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


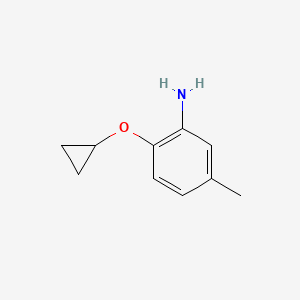
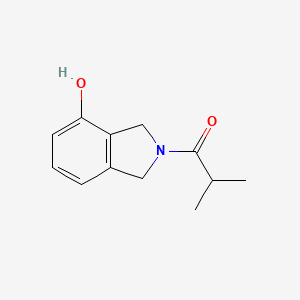
![4-[3-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13240516.png)
![N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13240535.png)
![3-[(4-Methylphenyl)sulfanyl]pyrrolidine](/img/structure/B13240540.png)
![1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine](/img/structure/B13240543.png)
![tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13240548.png)

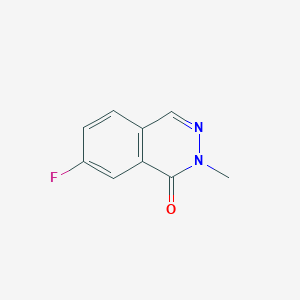
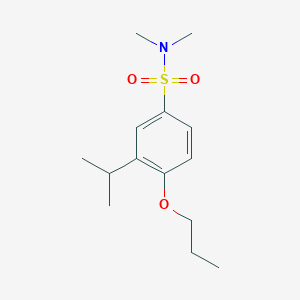
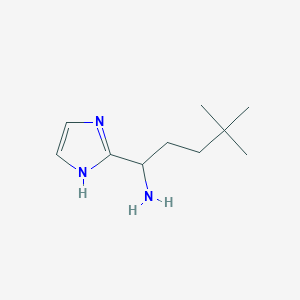

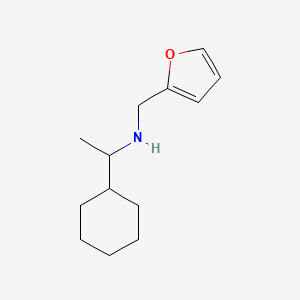
![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride](/img/structure/B13240602.png)
